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Compound of Interest

Compound Name: (-)-Anicyphos

Cat. No.: B1284223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

organophosphorus compound (S)-(-)-Anicyphos, also known as (4S)-2-hydroxy-4-(2-

methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Due to the limited public

availability of specific experimental spectra for this compound, this document outlines the

expected data based on its chemical structure and provides detailed, generalized experimental

protocols for acquiring such data.

Compound Information
Property Value

Compound Name (S)-(-)-Anicyphos

Systematic Name
(4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-

dimethyl-1,3,2-dioxaphosphorinane 2-oxide

CAS Number 98674-83-0

Molecular Formula C₁₂H₁₇O₅P

Molecular Weight 272.23 g/mol

Chirality (S)
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Spectroscopic Data Summary
The following tables present the expected spectroscopic data for (S)-(-)-Anicyphos based on

its structure. It is important to note that these are predicted values and should be confirmed by

experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS).

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.0-7.5 m 4H Aromatic protons

~5.0 d 1H CH-O-P

~4.0 m 2H O-CH₂-C

~3.8 s 3H OCH₃

~1.0-1.2 s 6H C(CH₃)₂

Variable br s 1H P-OH

¹³C NMR (Carbon-13 NMR)

Expected chemical shifts (δ) in ppm.
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Chemical Shift (ppm) Assignment

~155 Ar-C-O

~120-130 Aromatic CH

~110 Aromatic CH

~80 CH-O-P

~75 O-CH₂-C

~55 OCH₃

~35 C(CH₃)₂

~20-25 C(CH₃)₂

³¹P NMR (Phosphorus-31 NMR)

Expected chemical shift (δ) in ppm relative to a standard reference (e.g., 85% H₃PO₄).

Chemical Shift (ppm) Assignment

~0-20 P=O

Infrared (IR) Spectroscopy
Expected characteristic absorption bands in cm⁻¹.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (P-OH)

3050-3000 Medium Ar-H stretch

2980-2850 Medium-Strong C-H stretch (aliphatic)

1600, 1480 Medium C=C stretch (aromatic)

1250-1200 Strong P=O stretch

1050-1000 Strong P-O-C stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Expected major fragments and their mass-to-charge ratio (m/z).

m/z Ion

272 [M]⁺ (Molecular Ion)

257 [M - CH₃]⁺

151 [M - C₅H₁₀O₂P]⁺

136 [C₈H₈O₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of (S)-(-)-Anicyphos in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already

present in the solvent.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of ¹³C.

³¹P NMR: Acquire the spectrum with or without proton decoupling. A standard single-pulse

experiment is typically sufficient.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid (S)-(-)-Anicyphos sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or

Electrospray Ionization (ESI).

Sample Preparation:

For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,

dichloromethane) and introduce it into the instrument via a direct insertion probe or a gas

chromatograph.
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For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a

small amount of formic acid or ammonium acetate) and introduce it into the ion source via

direct infusion or through a liquid chromatograph.

Data Acquisition:

Calibrate the mass spectrometer using a known standard.

Set the appropriate ionization and analyzer parameters.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for obtaining and analyzing

spectroscopic data.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Logical Relationship of Spectroscopic Data

NMR IR MS

(S)-(-)-Anicyphos
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Caption: Interrelation of spectroscopic data for structural analysis.

To cite this document: BenchChem. [Spectroscopic Data of (S)-(-)-Anicyphos: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284223#spectroscopic-data-of-s-anicyphos-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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